tert-Butyl 5-chloro-3-methylpyrazine-2-carboxylate
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Overview
Description
tert-Butyl 5-chloro-3-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of tert-Butyl 5-chloro-3-methylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-3-methylpyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 5-chloro-3-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
tert-Butyl 5-chloro-3-methylpyrazine-2-carboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for tert-Butyl 5-chloro-3-methylpyrazine-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 5-chloro-3-methylpyrazine-2-carboxylate include other pyrazine derivatives such as tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate and tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-8(12-5-7(11)13-6)9(14)15-10(2,3)4/h5H,1-4H3 |
InChI Key |
AKODXAXYHNZIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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